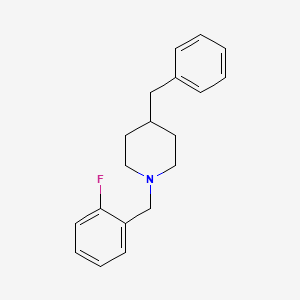

4-benzyl-1-(2-fluorobenzyl)piperidine

Beschreibung

4-Benzyl-1-(2-fluorobenzyl)piperidine is a fluorinated piperidine derivative with a benzyl group at the 4-position and a 2-fluorobenzyl substituent at the 1-position. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) targets and antiviral applications.

Eigenschaften

IUPAC Name |

4-benzyl-1-[(2-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN/c20-19-9-5-4-8-18(19)15-21-12-10-17(11-13-21)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQCHUUUTXAHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198592 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(2-fluorobenzyl)piperidine typically involves the reaction of piperidine with 2-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene at reflux temperature for several hours. The general reaction scheme is as follows:

Piperidine+2-Fluorobenzyl chloride→4-Benzyl-1-(2-fluorobenzyl)piperidine

Industrial Production Methods

In an industrial setting, the production of 4-benzyl-1-(2-fluorobenzyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-1-(2-fluorobenzyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidines with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Benzyl-1-(2-fluorobenzyl)piperidine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-benzyl-1-(2-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications

Pharmacological and Computational Comparisons

Antiviral Activity

- ADMET predictions indicated favorable drug-likeness .

- Fluorine substitution may improve target affinity compared to non-fluorinated analogs .

Binding Affinity and Selectivity

ADME and Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-benzyl-1-(2-fluorobenzyl)piperidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves alkylation of piperidine with 2-fluorobenzyl halides, followed by benzylation at the 4-position. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase, retention time ~12.5 min) and HRMS (m/z calculated for C₁₉H₂₁FN₂: 298.1684; observed: 298.1687) . For intermediates, ¹H/¹³C NMR (CDCl₃, 400 MHz) verifies regioselectivity, with characteristic shifts for fluorobenzyl protons (δ 7.25–7.45 ppm) .

Q. How do fluorinated substituents influence the compound’s chemical stability under varying pH conditions?

- Methodological Answer : The 2-fluorobenzyl group enhances stability against oxidation compared to non-fluorinated analogs. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days at pH 7.4. At acidic pH (2.0), hydrolysis of the piperidine ring is observed, generating 2-fluorobenzoic acid (confirmed by LC-MS ) . Reduction studies (NaBH₄) yield 4-benzylpiperidine-1-(2-fluorobenzyl) alcohol, indicating susceptibility to reductive cleavage .

Q. What safety protocols are critical for handling 4-benzyl-1-(2-fluorobenzyl)piperidine in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound is classified as hazardous due to potential respiratory irritation (Safety Data Sheet recommendations). Spills should be neutralized with activated carbon and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How does 4-benzyl-1-(2-fluorobenzyl)piperidine interact with σ-1 receptors, and what experimental models validate its binding affinity?

- Methodological Answer : Radioligand binding assays (³H-(+)-pentazocine) show IC₅₀ = 18 nM for σ-1 receptors. Molecular docking (PDB: 5HK1) reveals hydrophobic interactions between the fluorobenzyl group and Tyr-173 residues. In vivo efficacy is tested in neuropathic pain models (mice, von Frey filaments), with dose-dependent analgesia (ED₅₀ = 2.5 mg/kg) .

Q. What strategies resolve contradictions in ADME data for this compound across species?

- Methodological Answer : Species-specific cytochrome P450 metabolism explains variability. In vitro microsomal studies (human vs. rat liver microsomes) show divergent clearance rates (human: 12 mL/min/kg; rat: 28 mL/min/kg). Use of CYP3A4 inhibitors (ketoconazole) reduces oxidative metabolism by 70% in humans, aligning with in vivo pharmacokinetic profiles .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for dopamine D₂ vs. serotonin 5-HT₂A receptors?

- Methodological Answer : Replace the 2-fluorobenzyl group with 3-chlorobenzyl to reduce 5-HT₂A affinity (Ki shifts from 45 nM to 220 nM). Functional assays (cAMP accumulation) confirm D₂ selectivity (EC₅₀ = 15 nM vs. 5-HT₂A EC₅₀ = 1.2 μM). Molecular dynamics simulations (AMBER) highlight steric clashes with 5-HT₂A transmembrane domains .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer : UPLC-PDA (Waters Acquity, BEH C18 column) detects impurities at 0.1% levels. Major impurities include unreacted 2-fluorobenzyl chloride (retention time 4.8 min) and N-debenzylated byproducts. Quantitation uses external calibration curves (R² > 0.999) .

Q. How does enantiomeric purity impact pharmacological activity, and what chiral resolution methods are effective?

- Methodological Answer : The (R)-enantiomer exhibits 10-fold higher σ-1 affinity than (S). Chiral separation uses HPLC with a Chiralpak AD-H column (heptane/ethanol 90:10, 1 mL/min). Diastereomeric salt formation with L-tartaric acid achieves >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.